3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine
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Overview
Description
3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine is a complex organic compound that features a thiazolidine ring substituted with a 4-bromophenylsulfonyl group and a furan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine ring, followed by the introduction of the 4-bromophenylsulfonyl and furan-2-yl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or heterocyclic groups.
Scientific Research Applications
3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism by which 3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine
- 3-((4-Methylphenyl)sulfonyl)-2-(furan-2-yl)thiazolidine
- 3-((4-Nitrophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine
Uniqueness
Compared to similar compounds, 3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine is unique due to the presence of the bromine atom, which can influence its reactivity, binding properties, and overall stability. This makes it particularly valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDJIKDOKHMBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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